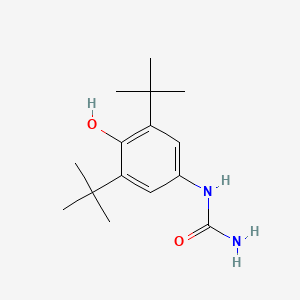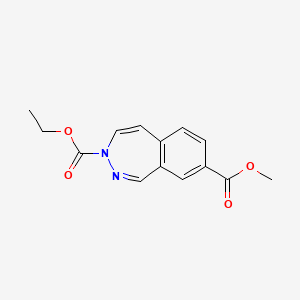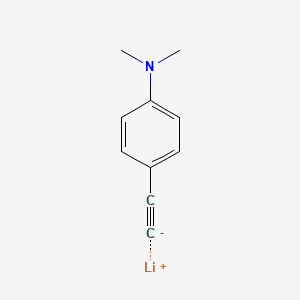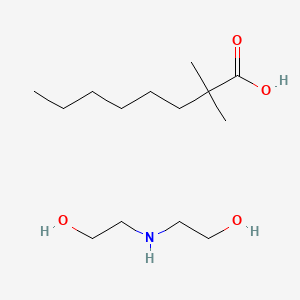
Diethanolamine, neodecanoate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethanolamine, neodecanoate salt is a chemical compound formed by the reaction of diethanolamine with neodecanoic acid. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂, and neodecanoic acid is a branched-chain carboxylic acid. The resulting salt is used in various industrial applications due to its surfactant properties and ability to form stable emulsions.
准备方法
Synthetic Routes and Reaction Conditions
Diethanolamine, neodecanoate salt is typically synthesized by reacting diethanolamine with neodecanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
[ \text{HN(CH}_2\text{CH}_2\text{OH)}_2 + \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{HN(CH}_2\text{CH}_2\text{OH)}_2\text{C}9\text{H}{19}\text{COO} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethanolamine and neodecanoic acid are mixed in stoichiometric ratios. The reaction mixture is heated to a specific temperature, usually around 150°C, and maintained for several hours to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired salt in high purity.
化学反应分析
Types of Reactions
Diethanolamine, neodecanoate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Diethanolamine, neodecanoic acid.
Substitution: Alkylated or acylated derivatives of diethanolamine.
科学研究应用
Diethanolamine, neodecanoate salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of diethanolamine, neodecanoate salt involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups in diethanolamine can form hydrogen bonds with other molecules, while the hydrophobic tail of neodecanoic acid can interact with lipid membranes and hydrophobic regions of proteins. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity.
相似化合物的比较
Similar Compounds
Triethanolamine, neodecanoate salt: Similar in structure but contains an additional hydroxyl group.
Methyl diethanolamine, neodecanoate salt: Contains a methyl group instead of a hydrogen atom on the nitrogen.
Diisopropanolamine, neodecanoate salt: Contains isopropyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifying agent. Its ability to form stable emulsions and interact with a wide range of molecular targets sets it apart from other similar compounds.
属性
CAS 编号 |
68299-00-3 |
|---|---|
分子式 |
C14H31NO4 |
分子量 |
277.40 g/mol |
IUPAC 名称 |
2,2-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
InChI 键 |
MVOAHMNADIOCQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)(C)C(=O)O.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)



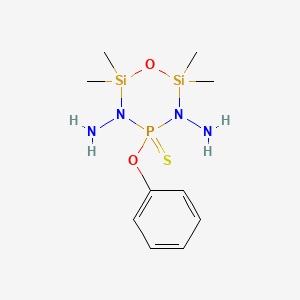

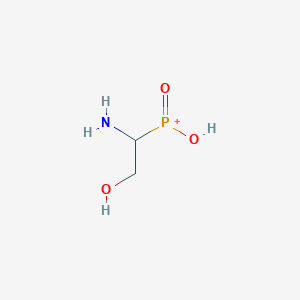
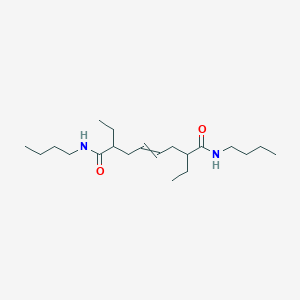
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
